VU0409551, also known as JNJ-46778212 or VU0409551, is a potent and selective metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulator (PAM) []. This compound has demonstrated robust in vitro potency and in vivo efficacy in multiple preclinical models across various domains of schizophrenia research [].
Mechanism of Action
VU0409551 acts as an mGlu5 positive allosteric modulator (PAM). It binds to an allosteric site on the mGlu5 receptor, enhancing the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain [, , ]. While its exact mechanism is still under investigation, research suggests multiple pathways:
Induction of Muscarinic LTD: VU0409551 potentiates the induction of long-term depression (mLTD) in the prefrontal cortex (PFC) mediated by M1 muscarinic acetylcholine (mAChR) receptors []. This potentiation of mLTD is thought to contribute to the cognitive-enhancing effects observed with VU0409551.
Enhancement of GABAA-Dependent Inhibition: Coactivation of mGlu5 and M1 receptors by VU0409551 increases GABAA-dependent inhibitory tone in PFC pyramidal neurons []. This increase in inhibitory tone likely contributes to the observed mLTD and the restoration of excitatory/inhibitory balance in the PFC.
Enhancement of Synaptic Plasticity: VU0409551 has been shown to stabilize mGlu5 at the cellular plasma membrane, increasing the expression of genes crucial for synaptic plasticity, including c-Fos, brain-derived neurotrophic factor (BDNF), Arc/Arg3.1, syntaxin 1A, and post-synaptic density-95 (PSD-95) [].
Increased Dendritic Spine Density and Maturation: Treatment with VU0409551 has been linked to increased dendritic spine density and maturation, as well as an increase in the number of pre-synaptic sites []. These structural changes likely contribute to the observed improvements in synaptic plasticity and memory function.
Applications
Schizophrenia: VU0409551 reverses cognitive deficits in rodent models of schizophrenia, specifically the sub-chronic PCP (scPCP) model [, ]. It restores gamma oscillatory activity in the PFC, which is disrupted in schizophrenia and linked to cognitive impairments [].
Huntington's Disease (HD): VU0409551 improves synaptic plasticity and memory in a mouse model of HD (BACHD mice) []. It also reduces pathological hallmarks of HD, including mutant huntingtin aggregates and neuronal death [].
Compound Description: VU0424465 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). [] It demonstrates a unique ability to induce mGlu5 desensitization alone in both HEK293-mGlu5 cells and striatal neurons. [] This contrasts with VU0409551, which only induces desensitization alone in HEK293-mGlu5 cells. [] VU0424465 also enhances DHPG-induced desensitization in a cell type-dependent manner, highlighting its distinct pharmacological profile. []
Relevance: VU0424465 serves as a valuable tool for dissecting the complexities of mGlu5 pharmacology due to its distinct effects on receptor desensitization compared to VU0409551. [] This difference in desensitization profiles might contribute to differing therapeutic outcomes or side effect profiles, making it crucial to consider in drug development.
Compound Description: VU0360172 is an mGlu5 PAM that demonstrates efficacy in reversing cognitive deficits in preclinical models of schizophrenia. [, ] Unlike VU0409551, VU0360172's effects on gamma oscillation restoration are sensitive to protein kinase C (PKC) inhibition. [] This suggests that VU0360172 might rely more on the PKC signaling pathway for its therapeutic effects.
Relevance: Comparing VU0360172 and VU0409551 helps delineate the signaling pathways underlying the therapeutic benefits of mGlu5 PAMs. [] While both compounds effectively modulate mGlu5, their differential reliance on downstream pathways like PKC underscores the complexity of mGlu5 signaling and the potential for developing pathway-specific therapeutics.
Relevance: DPFE's contrasting behavior compared to VU0409551 regarding mGlu5 desensitization provides insights into the structure-activity relationships governing this process. [] Understanding these differences can guide the development of mGlu5 PAMs with tailored desensitization profiles to optimize therapeutic outcomes.
Compound Description: CDPPB is a well-characterized mGlu5 PAM recognized for its neuroprotective properties. [] Unlike VU0409551, CDPPB does not enhance DHPG-induced desensitization in cortical neurons, suggesting potential differences in their interactions with mGlu5 in this brain region. [] Studies in a Huntington's disease model demonstrated that chronic CDPPB treatment improved pathological and phenotypic signs by activating neuroprotective pathways and reducing neuronal death. []
Relevance: Comparing CDPPB and VU0409551 in various experimental paradigms helps uncover the diverse pharmacological actions of mGlu5 PAMs. [, ] CDPPB's neuroprotective profile and distinct effects on mGlu5 desensitization compared to VU0409551 underscore the potential for developing mGlu5 PAMs with targeted therapeutic applications.
(S)-3,5-Dihydroxyphenylglycine (DHPG)
Compound Description: DHPG is an orthosteric agonist of group I mGlu receptors, including mGlu5. [] It is often used as a tool compound to investigate the effects of mGlu5 activation. In the context of this research, DHPG-induced mGlu5 desensitization is enhanced by all the mGlu5 PAMs studied, including VU0409551, highlighting the modulatory role of these PAMs on mGlu5 desensitization dynamics. []
Relevance: DHPG serves as a crucial reference compound when studying mGlu5 PAMs like VU0409551. [] By observing how PAMs alter DHPG's effects on mGlu5 activity, researchers can gain insights into the mechanisms of action and potential therapeutic benefits of these PAMs.
VU0409551; VU-0409551; VU 0409551; JNJ-46778212; JNJ 46778212; JNJ46778212
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Primary pulmonary hypertension (PPH) is a condition of unknown cause that is characterized by increasing pulmonary arterial and vascular resistance. Treprostinil is a stable analog of prostacyclin that is used clinically for the treatment of PPH under the trade name Remodulin™. The structural modifications in treprostinil compared to prostacyclin increase the plasma half-life from 2 minutes to 34 and 85 minutes for intravenous and subcutaneous infusion of the drug, respectively. In addition to treprostinil’s direct vasodilatory effects, it also inhibits inflammatory cytokine (TNFα, IL-1β, IL-6, GM-CF) production by human alveolar macrophages in the sub-micromolar range by preventing NF-κB translocation to the nucleus. Treprostinil, also known as remodulin or ut-15, belongs to the class of organic compounds known as phenoxyacetic acid derivatives. Phenoxyacetic acid derivatives are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative. Treprostinil is a drug which is used for use as a continuous subcutaneous infusion or intravenous infusion (for those not able to tolerate a subcutaneous infusion) for the treatment of pulmonary arterial hypertension in patients with nyha class ii-iv symptoms to diminish symptoms associated with exercise. Treprostinil is considered to be a practically insoluble (in water) and relatively neutral molecule. Treprostinil has been detected in multiple biofluids, such as urine and blood. Within the cell, treprostinil is primarily located in the cytoplasm and membrane (predicted from logP). Treprostinil is a carboxylic acid and a carbotricyclic compound. It has a role as a platelet aggregation inhibitor, a vasodilator agent, an antihypertensive agent, a cardiovascular drug, a vitamin K antagonist and a human blood serum metabolite. Treprostinil is a Prostacycline Vasodilator. The physiologic effect of treprostinil is by means of Vasodilation. The chemical classification of treprostinil is Prostaglandins I.
CB-1954 is a prodrug that is enzymatically activated to generate an antitumor agent that forms DNA-DNA interstrand crosslinks. In rat Walker 256 carcinoma cells, CB-1954 is reduced by NAD(P)H:quinone oxidoreductase (NQO1) to the cytotoxic derivative 5-(aziridin-1-yl)-4-hydroxylamineo 2 nitrobenzamide, a bifunctional alkylating agent. Tretazicar is a prodrug of a bifunctional alkylating, dinitrobenzamide derivative with antineoplastic activity. Tretazicar can be activated by the human enzyme quinone oxidoreductase 2 (NQO2) in the presence of the cosubstrate caricotamide, an analogue of the natural cosubstrate dihydronicotinamide riboside (NRH), which acts as an electron donor. The resulting active, but short-lived metabolite, dinitrobenzamide, leads to DNA replication inhibition and the induction of apoptosis in NQO2 expressing cancer cells. Due to the lack of the natural cosubstrate NRH, NQO2 expression is normally latent but is upregulated in certain types of tumor cells. Tretazicar is under investigation in clinical trial NCT00746590 (Study of Anti-tumour Effects and Safety of Prolarix™ in Hepatocellular Carcinoma).
Tris(2-butoxyethyl) phosphate belongs to the class of organophosphate triesters, widely used as flame retardants and plasticizers in a variety of commercial products such as textiles, foams, polymers, paints, hydraulic fluids, etc. Tris(2-butoxyethyl) phosphate is an organic flame retardant. It shows PXR agonistic activity. Tris(2-butoxyethyl) phosphate was detected and quantified during the analysis of herring gull eggs by liquid chromatography-electrospray ionization(+)-tandem mass spectrometry. Tris(2-butoxyethyl) phosphate is a trialkyl phosphate in which the alkyl group specified is 2-butoxyethyl. It has a role as an environmental contaminant and a flame retardant. Phosphate ester flame retardants are human-made chemicals added to consumer and industrial products for the purpose of reducing flammability. Phosphate ester flame retardants are composed of a group of chemicals with similar properties but slightly different structures. Phosphate esters are typically liquids at room temperature; however, some are solids. Tributoxyethyl phosphate is a slightly yellow viscous liquid. (NTP, 1992)
TRH free acid, also known as Deamido-TRH; Pglu-his-pro; Pyroglutamyl-histidyl-proline; TRH-deamido, is an analogs of thyrotropin-releasing hormone with activity to potentiate the spinal monosynaptic reflex in vitro.
Tretoquinol, also known as AQ-110 and tretoquinol hydrochloride, is a β2-adrenergic receptor agonist used to treat asthma and chronic obstructive pulmonary disease. Although Tretoquinol possesses a catechol group, it was found not to be a substrate for catechol-O-methyl transferase and this is considered to account for its significantly prolonged action.